molecular formula C8H7NO3S B13443144 7-Methylsaccharin

7-Methylsaccharin

Cat. No.: B13443144
M. Wt: 197.21 g/mol
InChI Key: XCKNHXNNXXBHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylsaccharin is a derivative of saccharin, a well-known artificial sweetener It is chemically identified as 7-methyl-1,1-dioxo-1,2-benzothiazol-3-one

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylsaccharin typically involves the methylation of saccharin. One common method is the reaction of saccharin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methylsaccharin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

7-Methylsaccharin has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studies have explored its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Methylsaccharin involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect metabolic and signaling pathways in cells.

Comparison with Similar Compounds

    Saccharin: The parent compound, widely used as an artificial sweetener.

    N-Methylsaccharin: Another methylated derivative with similar properties.

    Sulfonamide derivatives: Compounds with similar sulfonamide functional groups.

Uniqueness: 7-Methylsaccharin is unique due to its specific methylation at the 7th position, which imparts distinct chemical and biological properties compared to other derivatives. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H7NO3S

Molecular Weight

197.21 g/mol

IUPAC Name

7-methyl-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C8H7NO3S/c1-5-3-2-4-6-7(5)13(11,12)9-8(6)10/h2-4H,1H3,(H,9,10)

InChI Key

XCKNHXNNXXBHNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)NS2(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.